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Introduction

Drinabant (formerly AVE-1625) is a selective cannabinoid 1 (CB1) receptor antagonist.[1]
Initially investigated by Sanofi-Aventis for a range of indications including obesity,
schizophrenia, Alzheimer's disease, Parkinson's disease, and nicotine dependence, its
development was ultimately focused on appetite suppression.[1] However, the clinical
development of Drinabant for these indications was discontinued.[1] This decision was likely
influenced by the severe psychiatric side effects, such as anxiety, depression, and suicidal
ideation, observed with another CB1 receptor antagonist, rimonabant, which was also under
development by Sanofi-Aventis.[1]

More recently, Opiant Pharmaceuticals has licensed Drinabant for development as an
injectable formulation for the treatment of acute cannabinoid overdose (ACO).[1] This technical
guide provides a comprehensive overview of the available early clinical trial data for Drinabant,
its mechanism of action, and associated signaling pathways.

Mechanism of Action

Drinabant functions as a selective antagonist of the cannabinoid 1 (CB1) receptor. CB1
receptors are G protein-coupled receptors (GPCRSs) primarily expressed in the central nervous
system. The primary signaling pathway associated with CB1 receptor activation involves
coupling to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, which in turn

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1670946?utm_src=pdf-interest
https://www.benchchem.com/product/b1670946?utm_src=pdf-body
https://en.wikipedia.org/wiki/Drinabant
https://en.wikipedia.org/wiki/Drinabant
https://www.benchchem.com/product/b1670946?utm_src=pdf-body
https://en.wikipedia.org/wiki/Drinabant
https://en.wikipedia.org/wiki/Drinabant
https://www.benchchem.com/product/b1670946?utm_src=pdf-body
https://en.wikipedia.org/wiki/Drinabant
https://www.benchchem.com/product/b1670946?utm_src=pdf-body
https://www.benchchem.com/product/b1670946?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

decreases the intracellular concentration of cyclic adenosine monophosphate (CAMP). A
reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA), a
key enzyme in many cellular signaling cascades. By blocking the CB1 receptor, Drinabant is
expected to inhibit these downstream signaling events.

Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the CB1 receptor, which
Drinabant antagonizes.
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CB1 Receptor Signaling Pathway Antagonized by Drinabant.

Early Clinical Trial Data

Detailed quantitative data from the early clinical trials of Drinabant conducted by Sanofi-
Aventis are not extensively available in the public domain, a common occurrence for

discontinued drug development programs. It is known that Drinabant reached Phase llb
clinical trials for the treatment of obesity. The available information is summarized below.

Phase | and Il Clinical Trials (Sanofi-Aventis)
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Parameter Information
Drug Drinabant (AVE-1625)
Phase | and Il

o Initially broad (obesity, schizophrenia, etc.), later
Indication )
focused on obesity.

Oral administration was shown to block both
Reported Outcome o o )
subjective and objective effects of inhaled THC.

_ Early clinical work demonstrated a strong safety
Safety Profile i )
profile for the oral formulation.

Likely due to severe psychiatric side effects
Reason for Discontinuation observed with the related CB1 antagonist,

rimonabant.

Phase Il Trial in Obesity and Dyslipidemia
(NCT00345410)

Specific results for this dose-ranging study have not been formally published. The trial was
completed, but further development by Sanofi-Aventis for this indication was halted.

Experimental Protocols

Detailed experimental protocols from the early Sanofi-Aventis trials are not publicly available.
However, based on standard practices for similar clinical trials of that era, the following general
methodologies can be inferred.

General Inferred Protocol for Obesity Trials
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Component

Description

Study Design

Randomized, double-blind, placebo-controlled,

parallel-group study.

Participant Population

Adult male and female patients with a Body
Mass Index (BMI) = 30 kg/m 2 or = 27 kg/m 2
with comorbidities (e.qg., dyslipidemia,

hypertension).

Intervention

Oral administration of Drinabant at varying

doses or placebo, once daily.

Primary Efficacy Endpoints

- Mean change in body weight from baseline. -
Percentage of participants achieving =5% and

>10% weight loss.

Secondary Efficacy Endpoints

- Change in waist circumference. - Changes in
lipid profile (e.g., triglycerides, HDL-C). -
Changes in glycemic control parameters (e.g.,

fasting glucose, HbALlc).

Safety and Tolerability

Assessed through monitoring of adverse events,
vital signs, electrocardiograms (ECGs), and
clinical laboratory tests. Particular attention
would have been given to psychiatric adverse

events.

Experimental Workflow

The logical workflow for a typical Phase Il obesity trial for a drug like Drinabant is depicted

below.
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Logical Workflow of a Phase Il Obesity Clinical Trial.

Future Directions

While the initial development of Drinabant for metabolic disorders was halted, its journey is not
over. Opiant Pharmaceuticals is now pursuing its development as a potential treatment for

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1670946?utm_src=pdf-body-img
https://www.benchchem.com/product/b1670946?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

acute cannabinoid overdose. This involves a reformulation for injectable administration to
ensure rapid action in an emergency setting. The strong safety profile observed in the early oral
formulation studies provides a promising foundation for this new therapeutic application. Future
clinical trials will be necessary to establish the safety and efficacy of the injectable formulation
of Drinabant for this novel indication.

Conclusion

The early clinical development of Drinabant as a CB1 receptor antagonist for obesity showed
initial promise but was ultimately discontinued, likely due to class-wide safety concerns related
to psychiatric adverse events. Consequently, a comprehensive public record of quantitative
clinical trial data and detailed experimental protocols is lacking. However, the understanding of
its mechanism of action through the CB1 receptor signaling pathway remains robust. The
repurposing of Drinabant for acute cannabinoid overdose marks a new chapter for this
compound, with future clinical trials anticipated to elucidate its potential in this area of unmet
medical need.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Drinabant - Wikipedia [en.wikipedia.org]

 To cite this document: BenchChem. [Early Clinical Trial Data for Drinabant: A Technical
Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1670946#early-clinical-trial-data-for-drinabant]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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